3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be facilitated by microwave irradiation, which offers advantages such as being reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Scientific Research Applications
Antiviral Properties
Imidazo[1,2-a]pyridines have shown promising antiviral properties . They could be used in the development of new antiviral drugs.
Antiulcer Activity
These compounds have demonstrated antiulcer activity . This suggests potential use in the treatment of gastric ulcers.
Antibacterial Applications
Imidazo[1,2-a]pyridines have been found to possess antibacterial properties . They could be used in the creation of new antibacterial agents.
Anticancer Agents
Imidazo[1,2-a]pyridines, including derivatives of “3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide”, have shown potential as anticancer agents . They have been found to be effective against breast cancer cells .
Antifungal Properties
These compounds have also shown antifungal properties . This suggests potential use in the treatment of fungal infections.
Antituberculosis Properties
Imidazo[1,2-a]pyridines have demonstrated antituberculosis properties . They could be used in the development of new antituberculosis drugs.
Cyclin-Dependent Kinase (CDK) Inhibitors
This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors . CDKs are proteins involved in cell cycle regulation, and their inhibition can be useful in the treatment of certain cancers.
Calcium Channel Blockers
Imidazo[1,2-a]pyridines have been found to act as calcium channel blockers . These are drugs that disrupt the movement of calcium through calcium channels, which can be beneficial in the treatment of hypertension and angina.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been described as cyclin-dependent kinase (cdk) inhibitors , calcium channel blockers , and GABA A receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction, respectively.
Mode of Action
Similar compounds like zolpidem, a known imidazo[1,2-a]pyridine derivative, exert their hypnotic effect by blocking γ-aminobutyric acid receptors . This suggests that 3-fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide might interact with its targets in a similar manner, leading to changes in cellular signaling.
Biochemical Pathways
Given the potential targets of imidazo[1,2-a]pyridine derivatives, it can be inferred that this compound may influence pathways related to cell cycle regulation, neuronal signaling, and muscle contraction .
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may alter cellular signaling, potentially leading to changes in cell cycle progression, neuronal activity, and muscle contraction .
properties
IUPAC Name |
3-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-16-10-6-9-15(13-16)20(25)23-19-18(14-7-2-1-3-8-14)22-17-11-4-5-12-24(17)19/h1-13H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNWHLKFMQZVJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49670715 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Fluoro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.